4-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Description
4-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrClN3O4 and its molecular weight is 578.85. The purity is usually 95%.
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Scientific Research Applications
NMDA Receptor Antagonists
The compound DQP-1105, a variant of the specified compound, represents a new class of N-methyl-d-aspartate (NMDA) receptor antagonists. It inhibits GluN2C- and GluN2D-containing receptors, demonstrating voltage-independent and noncompetitive inhibition. This suggests its potential use in targeting specific NMDA receptor subunits, crucial in neurological research and potential therapeutic applications (Acker et al., 2011).
Antioxidant Efficiency in Lubricating Greases
Compounds similar to the specified one have been studied for their antioxidant efficiency in lubricating greases. The research focused on how these compounds can decrease total acid number and oxygen pressure drop in lubricating greases, indicating their potential application in enhancing the longevity and effectiveness of industrial lubricants (Hussein, Ismail, & El-Adly, 2016).
Antimicrobial Activity
Related 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones, derivatives of the compound , have been synthesized and tested for antimicrobial activity. This indicates the compound's potential role in the development of new antimicrobial agents, which is a significant area of research in medical and pharmaceutical sciences (Hassanin & Ibrahim, 2012).
Antimicrobial Agents Synthesis
Several quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized, showing potent antimicrobial activity. These compounds have potential for further development as antimicrobial agents, which may include derivatives of the specified compound (Ansari & Khan, 2017).
Properties
CAS No. |
361167-98-8 |
---|---|
Molecular Formula |
C28H21BrClN3O4 |
Molecular Weight |
578.85 |
IUPAC Name |
4-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrClN3O4/c29-18-8-6-16(7-9-18)23-15-22(32-33(23)24(34)12-13-25(35)36)27-26(17-4-2-1-3-5-17)20-14-19(30)10-11-21(20)31-28(27)37/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) |
InChI Key |
XMGDSIFIWYIZOF-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
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